FK706

Description

Properties

IUPAC Name |

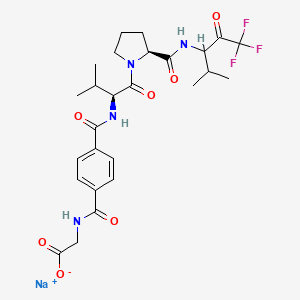

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYCMNNMGACPR-JSAITXCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F3N4NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FK706: A Potent Neutrophil Elastase Inhibitor for Inflammatory Disorders

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FK706, a synthetic, water-soluble inhibitor of human neutrophil elastase. The information presented herein is curated for an audience with a professional background in biomedical research and drug development, offering detailed insights into the molecular interactions, signaling pathways, and pharmacological effects of this compound.

Core Mechanism of Action: Potent and Specific Inhibition of Neutrophil Elastase

This compound is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase[1][2]. Its primary mechanism of action revolves around the direct inhibition of this key serine protease, which plays a critical role in the inflammatory cascade and tissue destruction associated with various pathological conditions.

Molecular Interaction and Specificity

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate, demonstrates high affinity and specificity for human neutrophil elastase[2]. It exhibits a competitive and slow-binding inhibition profile, indicating a strong and sustained interaction with the enzyme's active site[2].

The inhibitory activity of this compound is highly selective for neutrophil elastase. While it potently inhibits human and mouse neutrophil elastase, as well as porcine pancreatic elastase, it shows significantly weaker to no inhibitory activity against other serine proteases such as human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G[1][2]. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various biochemical assays. The following tables summarize the key inhibitory constants and effective concentrations against different elastase enzymes and in different assay formats.

| Enzyme | Inhibitory Constant | Value | Reference |

| Human Neutrophil Elastase | Ki | 4.2 nM | [2] |

| Human Neutrophil Elastase | IC50 (synthetic substrate) | 83 nM | [1][2] |

| Mouse Neutrophil Elastase | IC50 | 22 nM | [1] |

| Porcine Pancreatic Elastase | IC50 (synthetic substrate) | 100 nM | [1][2] |

| Human Pancreatic α-Chymotrypsin | IC50 | > 340 µM | [2] |

| Human Pancreatic Trypsin | IC50 | > 340 µM | [2] |

| Human Leukocyte Cathepsin G | IC50 | > 340 µM | [2] |

| Assay | Enzyme | Substrate | IC50 | Reference |

| Hydrolysis Assay | Human Neutrophil Elastase | Bovine neck ligament elastin | 230 nM | [1][2] |

Signaling Pathway Intervention: Suppression of NF-κB Activation

Beyond direct enzyme inhibition, this compound exerts anti-inflammatory effects by modulating intracellular signaling pathways. Specifically, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes[1].

By inhibiting neutrophil elastase, this compound can prevent the downstream activation of NF-κB that is often triggered by elastase-mediated cellular stress and receptor activation. This leads to a reduction in the expression and release of inflammatory chemokines such as IL-8 and MCP-1, further dampening the inflammatory response[1].

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in mitigating elastase-driven pathology.

| Animal Model | Administration Route | Dosage | Effect | Inhibition | Reference |

| Mouse | Subcutaneous | 10-100 mg/kg | Suppression of human neutrophil elastase-induced paw edema | 47% at 100 mg/kg | [1][2] |

| Animal | Intratracheal | 2.4 µ g/animal (ED50) | Protection against human neutrophil elastase-induced lung hemorrhage | - | [2] |

| Animal | Intravenous | 36.5 mg/kg (ED50) | Protection against human neutrophil elastase-induced lung hemorrhage | - | [2] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original researchers, the methodologies can be inferred from the published literature. The following outlines the likely experimental workflows for key assays.

Enzyme Inhibition Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of the activity of a target elastase.

In Vivo Paw Edema Model

This protocol assesses the anti-inflammatory efficacy of this compound in a mouse model of induced inflammation.

Therapeutic Potential

The biochemical and pharmacological profile of this compound suggests its utility as a therapeutic agent for a range of inflammatory disorders where neutrophil elastase is a key pathological driver. These conditions include, but are not limited to, pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis[2]. By potently and specifically inhibiting neutrophil elastase, this compound has the potential to reduce tissue damage and modulate the inflammatory response in these diseases.

References

The Biochemical Profile of FK706: A Potent, Slow-Binding Inhibitor of Human Neutrophil Elastase

For Immediate Release

This technical guide provides an in-depth overview of the biochemical properties of FK706, a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's mechanism of action, quantitative inhibitory data, and the signaling pathways it modulates.

Executive Summary

This compound is a potent and selective inhibitor of human neutrophil elastase, a key serine protease implicated in the pathology of various inflammatory diseases. It exhibits a competitive and slow-binding inhibition mechanism. This document details the inhibitory constants of this compound, its selectivity profile against other proteases, and the downstream effects of HNE inhibition on inflammatory signaling cascades. Detailed experimental protocols for assessing its biochemical activity are also provided.

Mechanism of Action

This compound acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1] This two-step mechanism involves the initial rapid formation of a reversible enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*). This mode of action contributes to its high potency.

Quantitative Inhibitory Data

The inhibitory activity of this compound against human neutrophil elastase and its selectivity against other proteases have been quantified through various assays. The key parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Elastases

| Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ (Synthetic Substrate) | IC₅₀ (Elastin Substrate) |

| Human Neutrophil Elastase | 4.2 nM | 83 nM | 230 nM |

| Porcine Pancreatic Elastase | Not Reported | 100 nM | Not Reported |

Data sourced from[1]

Table 2: Selectivity Profile of this compound against Other Serine Proteases

| Enzyme Target | IC₅₀ |

| Human Pancreatic α-Chymotrypsin | > 340 µM |

| Human Pancreatic Trypsin | > 340 µM |

| Human Leukocyte Cathepsin G | > 340 µM |

Data sourced from[1]

Signaling Pathways Modulated by this compound

Inhibition of human neutrophil elastase by this compound can interrupt multiple pro-inflammatory signaling pathways. HNE, when unregulated, can degrade a wide array of extracellular matrix proteins and cleave various host signaling molecules, perpetuating inflammation.

One well-defined pathway influenced by HNE is the induction of MUC1 expression in lung epithelial cells. HNE stimulates a signaling cascade that can be inhibited by this compound.

Furthermore, HNE is known to cleave and modulate the activity of various cytokines and their receptors, such as Toll-like receptors (TLRs), which are crucial for the innate immune response. By inhibiting HNE, this compound can prevent this cleavage and restore normal immune signaling.

Experimental Protocols

Human Neutrophil Elastase Inhibition Assay (Synthetic Substrate)

This protocol is based on the methods described for the characterization of this compound and general practices for HNE inhibition assays.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Synthetic chromogenic or fluorogenic substrate for HNE (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of HNE in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To the wells of a 96-well plate, add the assay buffer, the HNE solution, and the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 25°C) for a specified time to allow for the slow-binding kinetics to reach equilibrium.

-

Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ and Kᵢ values.

Slow-Binding Inhibition Kinetics Analysis

Procedure:

-

Perform the HNE inhibition assay as described above, but monitor the reaction progress curves (product formation over time) for each inhibitor concentration.

-

The progress curves in the presence of a slow-binding inhibitor will be non-linear, showing an initial burst of activity followed by a slower, steady-state rate.

-

Fit the full progress curves to the appropriate kinetic model for slow-binding inhibition to determine the individual rate constants (k₅ and k₆) for the formation and dissociation of the EI* complex.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Its slow-binding mechanism of action confers high affinity and prolonged target engagement. The quantitative data and understanding of its impact on inflammatory signaling pathways make it a valuable tool for research into HNE-mediated diseases and a potential lead compound for therapeutic development. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar inhibitors.

References

FK706: A Comprehensive Technical Guide to its Slow-Binding Inhibition of Human Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of FK706, a potent and selective slow-binding inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound exhibits a competitive and time-dependent inhibition of HNE, making it a valuable tool for studying the role of this enzyme in disease and a potential therapeutic candidate. This document details the kinetic properties of this compound, provides comprehensive experimental protocols for its characterization, and explores the relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key mechanisms and workflows are visualized using diagrams.

Introduction to this compound and Human Neutrophil Elastase

Human neutrophil elastase (HNE) is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] While essential for host defense against pathogens, excessive or unregulated HNE activity contributes to tissue damage and the progression of inflammatory diseases.

This compound is a synthetic, water-soluble peptide derivative that has been identified as a potent and specific inhibitor of HNE.[1] Its mechanism of action is characterized by slow-binding kinetics, a desirable feature in drug candidates as it can lead to a more sustained inhibitory effect in vivo.

Quantitative Inhibition Data

The inhibitory potency of this compound against human neutrophil elastase and its selectivity over other related proteases have been quantitatively determined. The key kinetic parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound against Human Neutrophil Elastase

| Parameter | Value | Enzyme | Substrate | Reference |

| Ki | 4.2 nM | Human Neutrophil Elastase | Synthetic Peptide | [1] |

| IC50 | 83 nM | Human Neutrophil Elastase | Synthetic Peptide | [1] |

| IC50 | 230 nM | Human Neutrophil Elastase | Elastin (Bovine Neck Ligament) | [1] |

Table 2: Selectivity Profile of this compound against Various Proteases

| Enzyme | IC50 | Reference |

| Porcine Pancreatic Elastase | 100 nM | [1] |

| Human Pancreatic α-Chymotrypsin | > 340 µM | [1] |

| Human Pancreatic Trypsin | > 340 µM | [1] |

| Human Leukocyte Cathepsin G | > 340 µM | [1] |

Mechanism of Slow-Binding Inhibition

Slow-binding inhibitors, like this compound, typically interact with their target enzyme in a two-step process. The initial encounter between the enzyme (E) and the inhibitor (I) forms a rapidly reversible complex (EI). This is followed by a slower conformational change, leading to a more tightly bound, stable complex (EI*). This two-step mechanism is a key characteristic of this compound's interaction with HNE.

Caption: Mechanism of slow-binding inhibition of HNE by this compound.

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo characterization of this compound as an HNE inhibitor.

In Vitro Human Neutrophil Elastase (HNE) Activity Assay

This protocol describes the measurement of HNE activity using a chromogenic synthetic peptide substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) substrate

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

-

Prepare a stock solution of the MeOSuc-AAPV-pNA substrate in DMSO and dilute it in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the assay buffer to all wells.

-

Add 10 µL of the this compound solution at various concentrations to the test wells. Add 10 µL of the assay buffer to the control wells.

-

Add 20 µL of the HNE solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, recording data points every 30 seconds.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change in absorbance per minute) for each well from the linear portion of the progress curve.

-

Determine the percent inhibition for each this compound concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

References

The Pharmacology of FK706: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of FK706, a potent and selective inhibitor of human neutrophil elastase. The information presented herein is compiled from preclinical studies and is intended to support further research and development efforts.

Core Pharmacological Data

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, is a synthetic, water-soluble compound.[1] Its primary mechanism of action is the competitive and slow-binding inhibition of human neutrophil elastase.[1]

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | IC50 Value |

| Human Neutrophil Elastase | 4.2 nM | 83 nM |

| Porcine Pancreatic Elastase | Not Reported | 100 nM |

| Human Pancreatic α-Chymotrypsin | Not Reported | > 340 µM |

| Human Pancreatic Trypsin | Not Reported | > 340 µM |

| Human Leukocyte Cathepsin G | Not Reported | > 340 µM |

Data sourced from biochemical assays using synthetic substrates.[1]

Table 2: In Vitro Efficacy of this compound

| Assay | Substrate | Enzyme Concentration | This compound IC50 Value |

| Elastin (B1584352) Hydrolysis | Bovine neck ligament elastin (2 mg/ml) | Human neutrophil elastase (4 µg/ml) | 230 nM |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Administration Route | ED50 Value | Percent Inhibition |

| Mouse | Human neutrophil elastase-induced lung hemorrhage | Intratracheal | 2.4 µ g/animal | Not Reported |

| Mouse | Human neutrophil elastase-induced lung hemorrhage | Intravenous | 36.5 mg/kg | Not Reported |

| Mouse | Human neutrophil elastase-induced paw edema | Subcutaneous | Not Reported | 47% at 100 mg/kg |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting human neutrophil elastase, a key serine protease implicated in the pathogenesis of various inflammatory disorders. By blocking the activity of this enzyme, this compound can mitigate tissue damage and inflammation.

Caption: Mechanism of action of this compound in inhibiting human neutrophil elastase.

Experimental Protocols and Methodologies

The pharmacological characterization of this compound involved a series of in vitro and in vivo experiments to determine its inhibitory activity and efficacy.

In Vitro Inhibition Assays

-

Enzyme Inhibition Assay: The inhibitory activity of this compound against human neutrophil elastase, porcine pancreatic elastase, human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G was assessed using synthetic substrates.[1] The IC50 values were determined, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

-

Elastin Hydrolysis Assay: The ability of this compound to inhibit the degradation of a natural substrate was evaluated.[1] Bovine neck ligament elastin was incubated with human neutrophil elastase in the presence and absence of varying concentrations of this compound. The IC50 value was determined by measuring the extent of elastin hydrolysis.[1]

In Vivo Efficacy Models

-

Human Neutrophil Elastase-Induced Lung Hemorrhage in Mice:

-

Induction: Lung hemorrhage was induced by the administration of human neutrophil elastase (50 µ g/animal ).[1]

-

Treatment: this compound was administered either intratracheally or intravenously.[1]

-

Endpoint: The effective dose 50 (ED50), the dose required to protect 50% of the animals from lung hemorrhage, was calculated.[1]

-

-

Human Neutrophil Elastase-Induced Paw Edema in Mice:

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in in vitro and in vivo models of elastase-mediated tissue injury.[1] Its pharmacological profile suggests potential therapeutic utility in inflammatory conditions characterized by excessive elastase activity, such as pulmonary emphysema, adult respiratory distress syndrome, septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1] Further investigation is warranted to fully elucidate its clinical potential.

References

FK706: A Potent Inhibitor of Human Neutrophil Elastase

An In-depth Technical Guide on the Inhibitory Activity of FK706

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, a potent, synthetic, water-soluble inhibitor of human neutrophil elastase. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of elastase inhibitors in inflammatory diseases.

Introduction

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate, is a compound that has demonstrated significant inhibitory activity against human neutrophil elastase.[1] This enzyme plays a crucial role in the pathogenesis of various inflammatory disorders, including pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1] By inhibiting elastase, this compound presents a promising therapeutic avenue for these conditions.

It is important to note that while the "FK" designation is associated with compounds isolated by Fujisawa Pharmaceutical Co., including the well-known immunosuppressant FK506 (Tacrolimus), this compound is functionally distinct and does not exhibit immunosuppressive properties. Instead, its mechanism of action is centered on the inhibition of elastase.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against various proteases.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Substrate | IC50 Value | Ki Value | Inhibition Type |

| Human Neutrophil Elastase | Synthetic Substrate | 83 nM | 4.2 nM | Competitive, Slow-binding |

| Porcine Pancreatic Elastase | Synthetic Substrate | 100 nM | N/A | N/A |

| Human Neutrophil Elastase | Bovine Neck Ligament Elastin (B1584352) | 230 nM | N/A | N/A |

| Human Pancreatic α-Chymotrypsin | N/A | > 340 µM | N/A | Weak |

| Human Pancreatic Trypsin | N/A | > 340 µM | N/A | Weak |

| Human Leukocyte Cathepsin G | N/A | > 340 µM | N/A | Weak |

N/A: Not Available from the provided information.

Experimental Protocols

The inhibitory activities listed above were determined using specific in vitro assays. While detailed, step-by-step protocols are not available in the provided search results, the key elements of the methodologies can be summarized as follows:

-

Determination of IC50 and Ki values against Human Neutrophil and Porcine Pancreatic Elastase: These values were determined using synthetic substrates. The assays would have involved incubating the respective elastase enzyme with varying concentrations of this compound, followed by the addition of a chromogenic or fluorogenic synthetic substrate. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity. The Ki value and type of inhibition (competitive, slow-binding) would have been determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, likely using methods such as Dixon or Lineweaver-Burk plots.[1]

-

Inhibition of Elastin Hydrolysis: The ability of this compound to inhibit the degradation of a natural substrate was assessed using bovine neck ligament elastin. In this assay, human neutrophil elastase was incubated with elastin in the presence of varying concentrations of this compound. The extent of elastin hydrolysis would have been quantified, for instance, by measuring the release of soluble elastin peptides. The IC50 value represents the concentration of this compound that inhibits 50% of the elastin degradation.[1]

-

Selectivity Assays: The selectivity of this compound was evaluated against other serine proteases, including human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G. The high IC50 values (> 340 µM) indicate that this compound is highly selective for elastase.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of human neutrophil elastase. This enzyme, when released by neutrophils at sites of inflammation, can degrade extracellular matrix proteins, leading to tissue damage. The mechanism of this compound inhibition is competitive and slow-binding.[1]

Caption: Mechanism of this compound action in inhibiting elastase-mediated tissue damage.

In Vivo Efficacy

The protective effects of this compound have also been demonstrated in animal models of inflammation:

-

Elastase-Induced Lung Hemorrhage: this compound protected against lung hemorrhage induced by human neutrophil elastase with ED50 values of 2.4 µ g/animal via intratracheal administration and 36.5 mg/kg via intravenous administration.[1]

-

Elastase-Induced Paw Edema: Subcutaneous administration of this compound at a dose of 100 mg/kg resulted in a 47% inhibition of paw edema in mice induced by human neutrophil elastase.[1]

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in both in vitro and in vivo models of elastase-mediated inflammation. Its favorable pharmacological profile suggests that it could be a valuable therapeutic agent for a range of inflammatory diseases characterized by excessive elastase activity. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

The Selective Profile of FK706: A Potent Inhibitor of Neutrophil Elastase

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of FK706, a potent, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE). The information is targeted toward researchers, scientists, and professionals in drug development, offering a comprehensive overview of its inhibitory profile against various proteases.

Executive Summary

This compound demonstrates a high degree of selectivity for neutrophil elastase. It is a synthetic, water-soluble compound that exhibits potent inhibitory activity against human neutrophil elastase with a Ki of 4.2 nM and an IC50 of 83 nM.[1][2] Its inhibitory action extends to mouse and porcine pancreatic elastase, albeit with different potencies.[2] Crucially, this compound shows significantly weaker to no inhibitory activity against other serine proteases such as human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G, highlighting its specificity.[1][2] This selectivity makes this compound a valuable tool for studying the role of neutrophil elastase in inflammatory diseases.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of proteases. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

| Enzyme Target | Species | Substrate | IC50 (nM) | Ki (nM) | Reference |

| Neutrophil Elastase | Human | Synthetic | 83 | 4.2 | [1][2] |

| Human | Elastin (B1584352) | 230 | - | [1][2] | |

| Mouse | - | 22 | - | [2] | |

| Pancreatic Elastase | Porcine | Synthetic | 100 | - | [1][2] |

| α-Chymotrypsin | Human Pancreatic | - | > 340,000 | - | [1] |

| Trypsin | Human Pancreatic | - | > 340,000 | - | [1] |

| Cathepsin G | Human Leukocyte | - | > 340,000 | - | [1] |

Mechanism of Inhibition

This compound acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1][2] This indicates that this compound binds to the active site of the enzyme, competing with the natural substrate. The "slow-binding" characteristic suggests a time-dependent increase in inhibition, which may involve a conformational change in the enzyme-inhibitor complex.

dot

Caption: Selectivity profile of this compound for various proteases.

Experimental Methodologies

While detailed, step-by-step protocols are not extensively available in the public domain, the foundational experimental approaches used to characterize the selectivity of this compound can be outlined as follows:

Enzyme Inhibition Assays

-

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of target proteases.

-

General Protocol Outline:

-

A solution of the purified target enzyme (e.g., human neutrophil elastase, porcine pancreatic elastase) is prepared in a suitable buffer.

-

A specific synthetic substrate for the enzyme is used. This substrate, when cleaved by the enzyme, produces a detectable signal (e.g., a chromogenic or fluorogenic product).

-

The enzyme is incubated with various concentrations of this compound for a predetermined period.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Elastin Hydrolysis Assay

-

Objective: To assess the ability of this compound to inhibit the degradation of a natural, biologically relevant substrate of neutrophil elastase.

-

General Protocol Outline:

-

Bovine neck ligament elastin is used as the substrate.[1][2]

-

Human neutrophil elastase is incubated with different concentrations of this compound.

-

The elastin substrate is added to the enzyme-inhibitor mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The amount of elastin hydrolyzed is quantified.

-

The IC50 value for the inhibition of elastin hydrolysis is then calculated.

-

Determination of Inhibition Constant (Ki) and Mechanism

-

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to determine the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

-

General Protocol Outline:

-

Enzyme inhibition assays are performed as described above, but with varying concentrations of both the substrate and this compound.

-

The reaction rates are measured for each combination of substrate and inhibitor concentration.

-

The data are analyzed using kinetic models, such as the Michaelis-Menten equation, and plotted using methods like the Lineweaver-Burk or Dixon plots.

-

The pattern of the plots reveals the mechanism of inhibition. For competitive inhibition, for instance, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

-

The Ki value is then calculated from these kinetic data. The "slow-binding" nature of the inhibition would be determined by observing a time-dependent increase in the inhibitory effect, requiring pre-incubation of the enzyme and inhibitor before adding the substrate.

-

dot

Caption: Workflow for IC50 determination of this compound.

Conclusion

The available data robustly supports the high selectivity of this compound for neutrophil elastase over other related serine proteases. Its potent and specific inhibitory activity makes it a critical pharmacological tool for investigating the pathophysiological roles of neutrophil elastase in a variety of inflammatory conditions. Further research providing more granular detail on the experimental protocols would be beneficial for the scientific community to replicate and build upon these findings.

References

FK706: A Technical Guide to its Anti-inflammatory Effects as a Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FK706, a potent and selective inhibitor of human neutrophil elastase, and its associated anti-inflammatory effects. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes critical pathways and workflows.

Introduction

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, is a synthetic, water-soluble compound identified as a competitive and slow-binding inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils. Upon release during an inflammatory response, HNE can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin, as well as other proteins involved in host defense and inflammation. Dysregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1] By inhibiting HNE, this compound presents a targeted therapeutic strategy to mitigate the tissue damage and pro-inflammatory cascades driven by excessive elastase activity.

Mechanism of Action: Inhibition of Human Neutrophil Elastase

The primary anti-inflammatory effect of this compound is derived from its direct inhibition of human neutrophil elastase. As a competitive, slow-binding inhibitor, this compound binds to the active site of HNE, preventing the enzyme from degrading its natural substrates. This action helps to preserve the integrity of the extracellular matrix and reduces the generation of pro-inflammatory protein fragments.

Caption: Mechanism of action of this compound in mitigating inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Enzyme | Substrate | Value | Reference |

| Ki | Human Neutrophil Elastase | - | 4.2 nM | [1] |

| IC50 | Human Neutrophil Elastase | Synthetic Substrate | 83 nM | [1] |

| IC50 | Porcine Pancreatic Elastase | Synthetic Substrate | 100 nM | [1] |

| IC50 | Human Pancreatic α-chymotrypsin | Synthetic Substrate | > 340 µM | [1] |

| IC50 | Human Pancreatic trypsin | Synthetic Substrate | > 340 µM | [1] |

| IC50 | Human Leukocyte Cathepsin G | Synthetic Substrate | > 340 µM | [1] |

| IC50 | Human Neutrophil Elastase | Bovine Neck Ligament Elastin (2 mg/ml) | 230 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Administration Route | ED50 / Inhibition | Reference |

| Mouse Paw Edema (HNE-induced) | Edema Inhibition | Subcutaneous | 47% inhibition at 100 mg/kg | [1] |

| Animal Lung Hemorrhage (HNE-induced) | Protection from Hemorrhage | Intratracheal | 2.4 µ g/animal | [1] |

| Animal Lung Hemorrhage (HNE-induced) | Protection from Hemorrhage | Intravenous | 36.5 mg/kg | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Human Neutrophil Elastase (HNE) Activity Assay

This protocol is for determining the inhibitory activity of this compound against purified HNE using a fluorogenic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), active enzyme

-

Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

This compound (or other test inhibitor)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

-

Prepare a working solution of HNE in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the diluted this compound solutions.

-

Include control wells: a "no inhibitor" control (with Assay Buffer and DMSO) and a "no enzyme" control (with Assay Buffer and substrate).

-

Add the HNE working solution to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for IC50 determination of this compound.

Determination of Ki for a Slow-Binding Inhibitor

For slow-binding inhibitors like this compound, the degree of inhibition changes over time as the enzyme-inhibitor complex reaches equilibrium. The following protocol outlines the determination of the inhibition constants.

Procedure:

-

Follow the HNE activity assay protocol (Section 4.1) to obtain reaction progress curves (fluorescence vs. time) at a fixed substrate concentration and various concentrations of this compound.

-

Fit each progress curve to the equation for slow-binding inhibition to determine the observed rate constant for the onset of inhibition (kobs) at each inhibitor concentration.

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Analyze the resulting plot. For a one-step slow-binding mechanism, the plot will be linear. For a two-step mechanism, the plot will be hyperbolic.

-

Based on the shape of the plot, fit the data to the appropriate equation to determine the kinetic parameters, including the association rate constant (kon), the dissociation rate constant (koff), and the inhibition constant (Ki).

In Vivo Mouse Paw Edema Model

This model assesses the ability of this compound to inhibit inflammation in vivo.

Animals:

-

Male mice (e.g., C57BL/6), 6-8 weeks old.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Sterile saline

-

Plethysmometer or calipers

Procedure:

-

Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Drug Administration:

-

Administer this compound subcutaneously at various doses (e.g., 10, 30, 100 mg/kg).

-

Administer the vehicle (e.g., sterile saline) to the control group.

-

-

Induction of Edema:

-

30 minutes after drug administration, inject a sterile solution of HNE (e.g., 20 µg) in saline into the plantar surface of the right hind paw of each mouse.

-

Inject an equal volume of sterile saline into the left hind paw as a control.

-

-

Measurement of Paw Volume:

-

Measure the volume of both hind paws using a plethysmometer or the thickness using calipers at baseline (before HNE injection) and at regular intervals thereafter (e.g., 1, 2, 4, and 6 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal by subtracting the baseline measurement from the post-injection measurements.

-

Calculate the percent inhibition of edema for each this compound-treated group compared to the vehicle-treated control group.

-

Caption: Experimental workflow for the mouse paw edema model.

In Vivo Lung Hemorrhage Model

This model evaluates the protective effect of this compound against HNE-induced lung injury.

Animals:

-

Male mice or hamsters.

Materials:

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Anesthetics

-

Surgical tools for intratracheal or intravenous administration

-

Hemoglobin assay kit

Procedure:

-

Anesthesia and Administration:

-

Anesthetize the animals.

-

Administer this compound either intratracheally or intravenously at various doses.

-

Administer the vehicle to the control group.

-

-

Induction of Lung Hemorrhage:

-

Shortly after this compound administration, instill a solution of HNE (e.g., 50 µ g/animal ) intratracheally to induce lung hemorrhage.

-

-

Assessment of Hemorrhage:

-

After a set period (e.g., 1-4 hours), euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

-

Measure the hemoglobin concentration in the BAL fluid using a hemoglobin assay kit as an index of hemorrhage.

-

-

Data Analysis:

-

Calculate the percent reduction in BAL fluid hemoglobin concentration for each this compound-treated group compared to the vehicle-treated control group to determine the ED50.

-

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with demonstrated anti-inflammatory efficacy in preclinical models. Its mechanism of action, centered on the attenuation of elastase-mediated tissue degradation, makes it a promising candidate for the treatment of a variety of inflammatory disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other elastase inhibitors.

References

Unraveling the Role of Tacrolimus (FK506) in the Suppression of NF-κB Activation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses. Its activation is a key step in the signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB signaling pathway has become a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Tacrolimus, also known as FK506, is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent allograft rejection. While its primary mechanism of action involves the inhibition of calcineurin and subsequent suppression of T-cell activation, a growing body of evidence indicates that Tacrolimus also exerts significant inhibitory effects on the NF-κB signaling pathway. This technical guide provides an in-depth exploration of the mechanisms by which Tacrolimus suppresses NF-κB activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

It is important to note that a thorough search of scientific literature did not yield specific information on a compound designated as "FK706" in the context of NF-κB suppression. It is plausible that this is a lesser-known derivative or a misnomer for the well-researched Tacrolimus (FK506). Therefore, this guide will focus on the established role of Tacrolimus in modulating NF-κB activity.

The Canonical NF-κB Signaling Pathway: A Brief Overview

The canonical NF-κB pathway is the most common route for NF-κB activation. In its inactive state, NF-κB dimers (most commonly the p50-p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators.

In-Depth Technical Guide to the Structural Analysis of FK706

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK706 is a potent, slow-binding, and competitive synthetic inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This document provides a comprehensive technical overview of the structural analysis of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. While detailed proprietary spectral and crystallographic data are not publicly available, this guide synthesizes the existing knowledge and provides generalized protocols for the key experiments involved in its analysis.

Chemical Structure and Properties

This compound, with the chemical formula C₂₆H₃₂F₃N₄NaO₇, is identified by its IUPAC name: sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate. A summary of its key chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₆H₃₂F₃N₄NaO₇ |

| Molecular Weight | 592.54 g/mol |

| IUPAC Name | sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate |

| Synonyms | FK-706 |

| Target | Human Neutrophil Elastase (ELA2) |

| Mechanism of Action | Leukocyte elastase inhibitor |

Mechanism of Action: Inhibition of Human Neutrophil Elastase

This compound is a highly effective inhibitor of human neutrophil elastase. Its inhibitory activity has been quantified and is summarized in Table 2. The compound also shows inhibitory effects on mouse neutrophil elastase and porcine pancreatic elastase.[1] Importantly, it displays selectivity, with weak to no inhibitory activity against other serine proteases such as human pancreatic trypsin, human pancreatic α-chymotrypsin, and human leukocyte cathepsin G.[1][2]

| Parameter | Value | Enzyme Source |

| IC₅₀ | 83 nM | Human Neutrophil Elastase |

| Kᵢ | 4.2 nM | Human Neutrophil Elastase |

| IC₅₀ | 22 nM | Mouse Neutrophil Elastase |

| IC₅₀ | 100 nM | Porcine Pancreatic Elastase |

Experimental Protocols

While specific experimental data for the structural elucidation of this compound are not publicly available, this section outlines generalized protocols for the key analytical techniques typically employed for a molecule of this class.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been disclosed in the public domain. However, based on its chemical structure, a plausible synthetic route would involve peptide coupling reactions. A generalized workflow for such a synthesis is depicted below.

References

The Discovery and Synthesis of FK706: A Potent Neutrophil Elastase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FK706 is a potent, synthetic, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. Developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma), this compound demonstrated significant anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Introduction

Neutrophil elastase, a powerful serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins and the inflammatory response.[1] An imbalance between neutrophil elastase and its endogenous inhibitors can lead to excessive tissue damage and is associated with inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] This has driven the search for potent and specific inhibitors of neutrophil elastase as potential therapeutic agents. This compound emerged from these efforts as a promising candidate, exhibiting high affinity and selectivity for human neutrophil elastase.[3]

Discovery and Lead Optimization

While the specific details of the initial screening and lead discovery for this compound are not extensively published, its development was part of a broader effort to identify small-molecule, transition-state inhibitors of human neutrophil elastase.[2] The chemical structure of this compound, sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, suggests a rational design approach based on the peptide substrates of neutrophil elastase, incorporating a trifluoromethyl ketone warhead to interact with the active site serine.[3] The lead optimization process likely focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as a development candidate.

Chemical Synthesis

A detailed, step-by-step synthesis of this compound has not been explicitly disclosed in publicly available literature. However, based on the synthesis of analogous peptidyl trifluoromethyl ketones, a plausible synthetic route can be proposed.[4][5] The synthesis would likely involve the coupling of four key fragments: a trifluoromethyl ketone-containing amino acid derivative, a proline residue, a valine residue, and a 4-aminobenzoyl-glycine sodium salt moiety. The synthesis would likely employ standard solid-phase or solution-phase peptide coupling techniques.

A proposed logical workflow for the synthesis is depicted below:

Caption: A logical workflow for the proposed synthesis of this compound.

Biological Activity and Mechanism of Action

In Vitro Inhibitory Activity

This compound is a potent inhibitor of human neutrophil elastase, exhibiting slow-binding and competitive inhibition with a Ki of 4.2 nM.[3] Its inhibitory activity extends to mouse and porcine pancreatic elastase, though it shows weak to no activity against other serine proteases, highlighting its selectivity.[6]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) | Ki (nM) | Reference |

| Neutrophil Elastase | Human | 83 | 4.2 | [3] |

| Neutrophil Elastase | Mouse | 22 | - | [6] |

| Pancreatic Elastase | Porcine | 100 | - | [6] |

| Pancreatic α-Chymotrypsin | Human | >340,000 | - | [1] |

| Pancreatic Trypsin | Human | >340,000 | - | [1] |

| Leukocyte Cathepsin G | Human | >340,000 | - | [1] |

In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory effects in various animal models.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Administration Route | ED50 / % Inhibition | Reference |

| HNE-induced lung hemorrhage | Hamster | Intratracheal | 2.4 µ g/animal | [1] |

| HNE-induced lung hemorrhage | Hamster | Intravenous | 36.5 mg/kg | [1] |

| HNE-induced paw edema | Mouse | Subcutaneous | 47% inhibition at 100 mg/kg | [1] |

| Cigarette smoke-induced chemokine release | Human | In vitro (fibroblasts) | Dose-dependent inhibition of IL-8 and MCP-1 mRNA | [7] |

Mechanism of Action: NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] In inflammatory states, various stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines and chemokines like IL-8 and MCP-1. This compound has been shown to inhibit this cascade, preventing the nuclear translocation of NF-κB and the subsequent expression of these inflammatory mediators.[7]

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Human Neutrophil Elastase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against human neutrophil elastase.

-

Reagents and Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween 20.

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add 25 µL of the this compound dilutions to each well. For the control wells, add 25 µL of assay buffer.

-

Add 50 µL of HNE solution (e.g., 25 nM final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 100 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) in a kinetic mode at 37°C for 30 minutes, taking readings every minute.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

NF-κB Nuclear Translocation Assay

This protocol describes a general method to assess the effect of this compound on NF-κB nuclear translocation using immunofluorescence microscopy.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human lung fibroblasts) on glass coverslips in a 24-well plate.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or cigarette smoke extract) for 30-60 minutes to induce NF-κB translocation.

-

-

Immunofluorescence Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB (diluted in 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and NF-κB p65 (green) fluorescence.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm of multiple cells for each treatment condition. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to stimulated controls indicates inhibition of translocation.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action involves the direct inhibition of elastase and the suppression of the pro-inflammatory NF-κB signaling pathway. Although the clinical development of this compound was discontinued, the data and methodologies associated with its characterization remain valuable for researchers in the fields of inflammation, drug discovery, and protease biology. The information presented in this guide provides a comprehensive technical resource for scientists and professionals working on the development of novel anti-inflammatory therapeutics.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. tandfonline.com [tandfonline.com]

- 3. Biochemical and pharmacological characterization of this compound, a novel elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2002094857A1 - Inverse solid phase synthesis of peptides - Google Patents [patents.google.com]

- 5. AU662232B2 - New peptides derived from trifluoromethyl ketones, process for their preparation and the pharmaceutical compositions which contain them - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. atsjournals.org [atsjournals.org]

FK706: A Technical Guide for the Study of Inflammatory Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706 is a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathology of various inflammatory disorders.[1] By targeting HNE, this compound offers a specific mechanism to potentially mitigate the tissue damage and amplification of the inflammatory cascade associated with an excess of elastase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study in inflammatory models.

Core Mechanism of Action

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate, exerts its anti-inflammatory effects through the competitive and slow-binding inhibition of human neutrophil elastase.[1] HNE is a powerful protease released by neutrophils at sites of inflammation. While it plays a role in host defense, its excessive or unregulated activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage in chronic inflammatory conditions. This compound's targeted inhibition of HNE suggests its potential as a therapeutic agent in diseases where elastase activity is a significant contributor to pathology, including pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human neutrophil elastase and other proteases has been characterized through in vitro studies. The key quantitative data are summarized in the table below for ease of comparison.

| Target Enzyme | Parameter | Value | Reference |

| Human Neutrophil Elastase | Ki | 4.2 nM | [1] |

| Human Neutrophil Elastase | IC50 (synthetic substrate) | 83 nM | [1] |

| Porcine Pancreatic Elastase | IC50 (synthetic substrate) | 100 nM | [1] |

| Human Pancreatic α-Chymotrypsin | IC50 | > 340 µM | [1] |

| Human Pancreatic Trypsin | IC50 | > 340 µM | [1] |

| Human Leukocyte Cathepsin G | IC50 | > 340 µM | [1] |

| Human Neutrophil Elastase | IC50 (elastin hydrolysis) | 230 nM | [1] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound in the context of inflammation driven by human neutrophil elastase.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound are provided below.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of this compound against various proteases.

Materials:

-

This compound

-

Human Neutrophil Elastase (HNE)

-

Porcine Pancreatic Elastase

-

Human Pancreatic α-Chymotrypsin

-

Human Pancreatic Trypsin

-

Human Leukocyte Cathepsin G

-

Specific synthetic substrates for each enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water, as it is water-soluble).[1]

-

Create a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the enzyme solution (e.g., HNE) to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the specific synthetic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Animal Models of Inflammation

Objective: To assess the in vivo anti-inflammatory effect of this compound.[1]

Animals:

-

Male mice (specific strain, e.g., ddY)

Materials:

-

This compound

-

Human Neutrophil Elastase (HNE)

-

Saline solution

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Administer this compound subcutaneously to the mice at various doses (e.g., up to 100 mg/kg).[1] A control group should receive the vehicle only.

-

After a specified pre-treatment time, induce inflammation by injecting HNE (e.g., 20 µ g/paw ) into the subplantar region of the right hind paw.[1]

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after the HNE injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

-

Calculate the increase in paw volume for each mouse by subtracting the initial paw volume from the measurements at each time point.

-

Determine the percentage of inhibition of paw edema for each this compound-treated group compared to the vehicle-treated control group.

-

Analyze the data for statistical significance to evaluate the dose-dependent effect of this compound. A 47% inhibition at a dose of 100 mg/kg has been reported.[1]

Objective: To evaluate the protective effect of this compound against HNE-induced lung injury.[1]

Animals:

-

Male Syrian golden hamsters

Materials:

-

This compound

-

Human Neutrophil Elastase (HNE)

-

Saline solution

-

Anesthesia

-

Equipment for intratracheal administration

-

Spectrophotometer for measuring hemoglobin

Procedure:

-

Administer this compound either by intratracheal or intravenous route at different doses.[1] Control animals receive the vehicle.

-

Anesthetize the hamsters.

-

Induce lung injury by intratracheal administration of HNE (e.g., 50 µ g/animal ).[1]

-

After a set period (e.g., 1 hour), sacrifice the animals and perform a bronchoalveolar lavage (BAL) with saline.

-

Centrifuge the BAL fluid to remove cells.

-

Measure the amount of hemoglobin in the supernatant using a spectrophotometer to quantify the extent of hemorrhage.

-

Calculate the percentage of inhibition of lung hemorrhage in the this compound-treated groups compared to the control group.

-

Determine the ED50 values for each administration route. Reported ED50 values are 2.4 µ g/animal for intratracheal administration and 36.5 mg/kg for intravenous administration.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of this compound in a preclinical setting.

Conclusion

This compound demonstrates potent and selective inhibitory activity against human neutrophil elastase, a key mediator in the pathogenesis of various inflammatory diseases. The in vitro and in vivo data suggest that this compound could be a valuable tool for studying the role of HNE in inflammatory processes and holds potential for therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this compound and its utility in models of inflammatory disorders.

References

The Enzymatic Inhibition Kinetics of FK706: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706, a synthetic, water-soluble trifluoromethyl ketone derivative, is a potent and highly specific inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the inflammatory response by degrading various extracellular matrix proteins, including elastin.[1] Dysregulation of HNE activity is implicated in the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. This compound has demonstrated significant therapeutic potential in preclinical models of inflammation, positioning it as a valuable candidate for further investigation.

This technical guide provides an in-depth overview of the enzymatic inhibition kinetics of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its putative role in modulating inflammatory signaling pathways.

Data Presentation: Quantitative Inhibition Data for this compound

The inhibitory activity of this compound against human neutrophil elastase and its selectivity over other proteases have been quantitatively characterized. The following tables summarize the key inhibition constants.

| Target Enzyme | Substrate | Inhibition Parameter | Value | Reference |

| Human Neutrophil Elastase | Synthetic Substrate | IC50 | 83 nM | [1] |

| Human Neutrophil Elastase | Elastin | IC50 | 230 nM | [1] |

| Human Neutrophil Elastase | N/A | Ki | 4.2 nM | [1] |

| Porcine Pancreatic Elastase | Synthetic Substrate | IC50 | 100 nM | [1] |

| Mouse Neutrophil Elastase | Synthetic Substrate | IC50 | 22 nM |

Table 1: In Vitro Inhibitory Potency of this compound against various elastases.

| Enzyme | IC50 |

| Human Pancreatic α-chymotrypsin | > 340 µM |

| Human Pancreatic Trypsin | > 340 µM |

| Human Leukocyte Cathepsin G | > 340 µM |

Table 2: Selectivity of this compound against other serine proteases.[1]

Mechanism of Action: Competitive and Slow-Binding Inhibition

This compound exhibits a competitive and slow-binding mechanism of inhibition against human neutrophil elastase.[1]

-

Competitive Inhibition: this compound competes with the natural substrate for binding to the active site of the elastase enzyme. This is a common mechanism for inhibitors that are structurally similar to the substrate.

-

Slow-Binding Inhibition: This characteristic indicates that the initial binding of this compound to the enzyme is followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex. This two-step process is often associated with potent inhibitors. The kinetics of slow-binding inhibition are characterized by the initial formation of an enzyme-inhibitor complex (EI) which then isomerizes to a more stable complex (EI*). This is represented by the following equation:

E + I ⇌ EI → EI*

The overall inhibition constant (Ki) reflects the equilibrium of this entire process. While specific association (kon) and dissociation (koff) rates for this compound are not publicly available, the slow-binding nature suggests a relatively fast kon and a very slow koff, leading to a prolonged duration of inhibition.

Experimental Protocols

Determination of IC50 for this compound against Human Neutrophil Elastase

This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of this compound against HNE using a chromogenic or fluorogenic synthetic substrate.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Synthetic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or a fluorogenic equivalent)

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of HNE in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to obtain a range of concentrations.

-

Prepare a stock solution of the synthetic substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (typically at or near the Km value for the enzyme).

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the HNE solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for the slow-binding interaction to reach equilibrium.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the synthetic substrate to each well.

-

Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Experimental Workflow for IC50 Determination

References

Methodological & Application

FK706: In Vitro Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

FK706 is a potent, specific, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. HNE is released from activated neutrophils at sites of inflammation and can degrade extracellular matrix components, including elastin, leading to tissue damage. By inhibiting HNE, this compound presents a valuable tool for in vitro research into the roles of neutrophil elastase in inflammatory processes. These application notes provide detailed protocols for investigating the effects of this compound in various in vitro assays.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₃₂F₃N₄NaO₇ |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Action

This compound is a synthetic, water-soluble compound that acts as a slow-binding, competitive inhibitor of human neutrophil elastase.[1] It specifically targets the active site of HNE, thereby preventing the breakdown of its substrates.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against human neutrophil elastase and other related proteases.

| Parameter | Enzyme | Substrate | Value | Reference |

| Ki | Human Neutrophil Elastase | N/A | 4.2 nM | [1] |

| IC₅₀ | Human Neutrophil Elastase | Synthetic Substrate | 83 nM | [1] |

| IC₅₀ | Porcine Pancreatic Elastase | Synthetic Substrate | 100 nM | [1] |

| IC₅₀ | Human Neutrophil Elastase | Elastin | 230 nM | [1] |

| IC₅₀ | Human Pancreatic α-chymotrypsin | Synthetic Substrate | > 340 µM | [1] |

| IC₅₀ | Human Pancreatic Trypsin | Synthetic Substrate | > 340 µM | [1] |